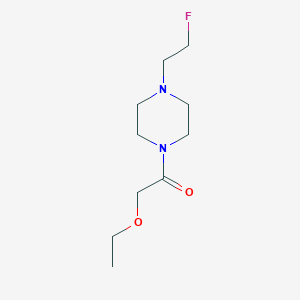

![molecular formula C16H11Cl2NO3 B2555500 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione CAS No. 320420-27-7](/img/structure/B2555500.png)

2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

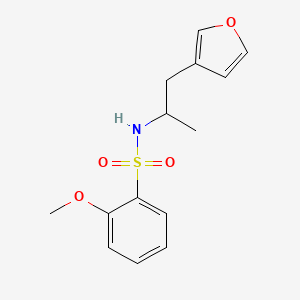

“2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione” is a chemical compound with the molecular formula C16H11Cl2NO3 . It has an average mass of 336.169 Da and a monoisotopic mass of 335.011597 Da .

Molecular Structure Analysis

The molecular structure of “2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione” consists of 16 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Applications De Recherche Scientifique

Photoinduced Electron Transfer Oxygenations

Research by Wang et al. (2000) highlights the use of 4-Arylmethylene-1,3(2H,4H)-isoquinolinediones in photoinduced electron transfer oxygenations. These compounds, including derivatives similar to 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione, can afford oxiranes and isoquinolinetriones as major products in high yields. The process is initiated by single electron transfer in the presence of triethylamine, proceeding via the anion radicals of the substrates (Wang, Xiao Long, Tian, J., Ling, K., & Xu, Jian, 2000).

Synthesis of Heterocyclic Derivatives

Li et al. (2017) described a method for synthesizing heterocyclic derivatives, such as 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones, through a tandem nitration/cyclization reaction. This process uses nitrogen dioxide as a nitro source and oxidant, demonstrating a metal-free condition approach to modifying isoquinolinedione derivatives, suggesting potential avenues for further modification of 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione (Li, Xuanxuan, Zhuang, Shengyi, Fang, Xinxin, Liu, Ping, & Sun, P., 2017).

Redox Mediator Herbicides

A study by Mitchell et al. (2000) on derivatives of 2-ethyl-1,3,4(2H)-isoquinolinetrione explores their potential as redox mediator herbicides. These derivatives were evaluated for their free-radical properties and reduction potentials, indicating their ability to function as redox mediators in stimulating oxygen consumption at photosystem I in isolated chloroplasts. While not directly mentioning 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione, this research suggests the potential utility of isoquinolinedione derivatives in agricultural applications (Mitchell, G., Clarke, E., Ridley, S. M., Gillen, K., Vohra, S., & Greenhow, D., 2000).

Crystal Structure Analysis

The crystal structure of isoquinolinedione derivatives has been analyzed in studies by Fun et al. (2010), demonstrating the geometric configurations and interactions within these compounds. While the specific compound studied is a 4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, the methodology and findings provide insight into the structural characteristics that could be relevant to 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione (Fun, H., Goh, Jia Hao, Yu, Haitao, & Zhang, Yan, 2010).

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methoxy]-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO3/c17-12-6-5-11(14(18)8-12)9-22-19-15(20)7-10-3-1-2-4-13(10)16(19)21/h1-6,8H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEYCNIGBOBJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide](/img/structure/B2555419.png)

![2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2555421.png)

![N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2555424.png)

![(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid](/img/structure/B2555426.png)

![(Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2555427.png)

![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)

![N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2555436.png)

![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2555437.png)